5-(3,3-Dimethylbutoxy)pentane-1-sulfonyl chloride

Catalog No.
S14149809
CAS No.
M.F
C11H23ClO3S
M. Wt
270.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3,3-Dimethylbutoxy)pentane-1-sulfonyl chloride

Product Name

5-(3,3-Dimethylbutoxy)pentane-1-sulfonyl chloride

IUPAC Name

5-(3,3-dimethylbutoxy)pentane-1-sulfonyl chloride

Molecular Formula

C11H23ClO3S

Molecular Weight

270.82 g/mol

InChI

InChI=1S/C11H23ClO3S/c1-11(2,3)7-9-15-8-5-4-6-10-16(12,13)14/h4-10H2,1-3H3

InChI Key

HNMQUAZARVBNGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCOCCCCCS(=O)(=O)Cl

5-(3,3-Dimethylbutoxy)pentane-1-sulfonyl chloride is a sulfonyl chloride compound characterized by the presence of a pentane backbone with a sulfonyl group attached to one end and a 3,3-dimethylbutoxy substituent on another. The compound's chemical structure can be represented as follows:

  • Chemical Formula: C₁₃H₁₉ClO₂S
  • Molecular Weight: 270.81 g/mol

This compound belongs to a class of sulfonyl chlorides, which are known for their reactivity and utility in organic synthesis, particularly in the formation of sulfonamides.

  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles (e.g., amines) to form sulfonamides.
  • Hydrolysis: In the presence of water, sulfonyl chlorides can hydrolyze to form the corresponding sulfonic acids.
  • Alkylation: The compound can act as an electrophile in alkylation reactions with alcohols or amines.

These reactions highlight its potential utility in synthetic organic chemistry.

The synthesis of 5-(3,3-Dimethylbutoxy)pentane-1-sulfonyl chloride typically involves the following steps:

  • Preparation of the Sulfonic Acid: The corresponding pentane-1-sulfonic acid is first synthesized through oxidation or other methods.
  • Chlorination: The sulfonic acid is then treated with thionyl chloride or phosphorus pentachloride to yield the sulfonyl chloride.
  • Purification: The product is purified through distillation or chromatography to isolate the desired compound.

This synthetic approach allows for the efficient production of sulfonyl chlorides with specific substituents.

5-(3,3-Dimethylbutoxy)pentane-1-sulfonyl chloride finds applications in various fields:

  • Pharmaceuticals: It can serve as an intermediate in the synthesis of drug molecules, particularly those targeting bacterial infections or cancer.
  • Chemical Synthesis: Utilized in organic synthesis for creating complex molecules through nucleophilic substitution reactions.
  • Agricultural Chemicals: Potentially applicable in developing agrochemicals due to its reactive properties.

5-(3,3-Dimethylbutoxy)pentane-1-sulfonyl chloride shares structural similarities with other sulfonyl chlorides. Here is a comparison with several related compounds:

Compound NameChemical FormulaUnique Features
1-Pentanesulfonyl chlorideC₅H₁₁ClO₂SShorter carbon chain; simpler structure
4-Methylbenzenesulfonyl chlorideC₇H₇ClO₂SAromatic ring; used in pharmaceuticals
5-Chloro-N-(3-methylphenyl)sulfonamideC₁₃H₁₄ClN₃O₂SContains an amine; known for anticancer activity
4-Cyano-2-mercapto-5-nitrobenzene-1-sulfonyl chlorideC₇H₄ClN₃O₂SContains cyano and mercapto groups; distinct reactivity

Uniqueness

5-(3,3-Dimethylbutoxy)pentane-1-sulfonyl chloride is unique due to its specific 3,3-dimethylbutoxy substituent, which influences its solubility and reactivity compared to other sulfonyl chlorides. This structural feature may enhance its compatibility with certain biological targets or synthetic pathways.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

270.1056435 g/mol

Monoisotopic Mass

270.1056435 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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